molecular formula C15H16N2O3 B577434 N-Benzyl-5-ethoxy-2-nitroaniline CAS No. 1365271-70-0

N-Benzyl-5-ethoxy-2-nitroaniline

Cat. No.: B577434
CAS No.: 1365271-70-0
M. Wt: 272.304
InChI Key: NJFNWYJJQKLSQT-UHFFFAOYSA-N
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Description

N-Benzyl-5-ethoxy-2-nitroaniline is a strategic building block in organic synthesis, characterized by an electron-donating ethoxy group and an electron-withdrawing nitro group on the aniline ring. This push-pull electronic architecture makes it a valuable precursor in the development of non-linear optical (NLO) materials . Similar nitroaniline derivatives are extensively investigated in materials science for their significant NLO properties, which are critical for applications in telecommunications, optical modulation, and frequency shifting technologies . In medicinal chemistry, this compound serves as a versatile intermediate for the construction of nitrogen-containing heterocycles. Its structural motif is commonly employed in the synthesis of benzimidazole derivatives, a privileged scaffold in drug discovery . Benzimidazole-based compounds demonstrate a broad spectrum of bioactive properties, including anticancer activities, and function through various mechanisms such as DNA interaction and enzyme inhibition . The nitro group in the molecule can be readily reduced to an amine, providing a handle for further functionalization and the construction of more complex molecular architectures targeted for pharmacological evaluation . For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-5-ethoxy-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-2-20-13-8-9-15(17(18)19)14(10-13)16-11-12-6-4-3-5-7-12/h3-10,16H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJFNWYJJQKLSQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)[N+](=O)[O-])NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50742847
Record name N-Benzyl-5-ethoxy-2-nitroaniline
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Molecular Weight

272.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365271-70-0
Record name Benzenemethanamine, N-(5-ethoxy-2-nitrophenyl)-
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Benzyl-5-ethoxy-2-nitroaniline
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Synthetic Methodologies and Route Optimization for N Benzyl 5 Ethoxy 2 Nitroaniline

Precursor Synthesis Strategies Leading to N-Benzyl-5-ethoxy-2-nitroaniline

The assembly of this compound is contingent on the successful synthesis of its core precursors. The primary approaches involve the strategic introduction of the nitro and ethoxy groups onto an aniline (B41778) framework, followed by the final N-benzylation step.

Nitration Pathways for Substituted Anilines

The introduction of a nitro group onto an aniline ring is a critical step in the synthesis of nitroaniline derivatives. Direct nitration of aniline is often problematic, leading to oxidation and the formation of a mixture of products, including a significant amount of the meta-isomer due to the formation of the anilinium ion in the acidic nitrating medium. chemistrysteps.com To overcome these challenges and to control the regioselectivity of the nitration, the amino group is typically protected as an acetamido group (-NHCOCH3). rsc.org This acetamido group is an ortho-, para-director and is less susceptible to oxidation. rsc.org

A relevant example is the nitration of phenacetin (B1679774) (N-(4-ethoxyphenyl)acetamide). In a documented procedure, finely powdered phenacetin is treated with 50% nitric acid at a controlled temperature below 25 °C. This reaction yields N-(2-nitro-5-ethoxyphenyl)acetamide. researchgate.net Subsequent hydrolysis of the acetamido group provides the key intermediate, 5-ethoxy-2-nitroaniline (B189149).

The general reaction sequence is as follows:

Acetylation of p-ethoxyaniline: p-Ethoxyaniline is reacted with acetic anhydride (B1165640) to form phenacetin.

Nitration of Phenacetin: The phenacetin is then nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the position ortho to the acetamido group. magritek.com

Hydrolysis: The resulting N-(2-nitro-5-ethoxyphenyl)acetamide is hydrolyzed under acidic or basic conditions to yield 5-ethoxy-2-nitroaniline. rsc.org

Reductive Synthesis of Nitroanilines as Intermediates

While the primary route to this compound involves nitration, reductive methods are crucial in the broader context of nitroaniline synthesis, often for creating related compounds or alternative precursors. For instance, the reduction of a dinitro compound could selectively yield a nitroaniline.

Various reducing agents are employed for the reduction of nitroarenes to arylamines. Common methods include the use of metals like tin, iron, or zinc in the presence of an acid (e.g., HCl). studylib.net More sophisticated and milder methods have also been developed. Sodium dithionite (B78146) (Na2S2O4) is an inexpensive and efficient reducing agent that can convert aryl nitro groups to aryl amines. tandfonline.com Another approach involves catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C).

In a different context, electrochemical methods have been developed for the reductive cyclization of o-nitroanilines to form benzimidazoles, showcasing a tandem process of nitro reduction followed by condensation. rsc.orgrsc.org While not a direct synthesis of the target compound, these reductive strategies highlight the versatility of the nitro group in synthetic transformations.

N-Alkylation and N-Benzylation Approaches for Aniline Derivatives

The final step in the synthesis of this compound is the N-benzylation of the precursor, 5-ethoxy-2-nitroaniline. Several methods exist for the N-alkylation and N-benzylation of anilines.

One common approach involves the reaction of the aniline with a benzyl (B1604629) halide, such as benzyl chloride or benzyl bromide, in the presence of a base to neutralize the hydrogen halide formed during the reaction. For example, the synthesis of N-Benzyl-2-nitroaniline has been achieved by reacting 2-chloronitrobenzene with benzylamine (B48309) and ammonium (B1175870) acetate (B1210297). prepchem.com

Modern catalytic methods offer more efficient and environmentally friendly alternatives. These often employ the "borrowing hydrogen" methodology, where an alcohol is used as the alkylating agent. researchgate.net For instance, the N-alkylation of anilines with benzyl alcohol can be catalyzed by various transition metal complexes, such as those based on ruthenium or cobalt. researchgate.netresearchgate.net Niobium oxide has also been shown to be an effective catalyst for the N-alkylation of aniline with benzyl alcohol, proceeding via an SN1 mechanism. sioc-journal.cn Visible-light-induced N-alkylation of anilines has also been reported, offering a metal-free alternative. nih.gov

Consideration of Stereoselective Synthesis in Related Analogs

While this compound itself is not chiral, the principles of stereoselective synthesis are relevant when considering the synthesis of more complex analogs that may possess stereocenters. For instance, if the benzyl group were to be substituted in a way that creates a chiral center, or if the aniline precursor contained a stereogenic center, the choice of synthetic route and reagents would become critical to control the stereochemical outcome.

In the broader field of synthetic organic chemistry, numerous stereoselective methods for N-alkylation and the formation of C-N bonds have been developed. These often involve the use of chiral catalysts or auxiliaries to induce facial selectivity in the reaction. While a detailed discussion is beyond the scope of this article, it is an important consideration for the synthesis of structurally diverse and biologically active analogs.

Classical and Stoichiometric Synthesis Approaches for this compound

The classical synthesis of this compound relies on a well-established, multi-step sequence of reactions.

Multi-Step Synthesis Protocols and Reaction Sequences

A plausible and widely applicable multi-step synthesis for this compound is outlined below. This protocol is based on the principles of electrophilic aromatic substitution and nucleophilic substitution reactions. magritek.comazom.comlibretexts.org

Step 1: Acetylation of p-Ethoxyaniline The synthesis begins with the protection of the amino group of p-ethoxyaniline. This is typically achieved by reacting it with acetic anhydride, often in the presence of a catalyst like a small amount of sulfuric acid or by performing the reaction in a solvent like acetic acid. This step yields N-(4-ethoxyphenyl)acetamide (phenacetin).

Step 2: Nitration of N-(4-ethoxyphenyl)acetamide The phenacetin is then subjected to electrophilic nitration. A mixture of concentrated nitric acid and concentrated sulfuric acid is commonly used as the nitrating agent. The acetamido group directs the incoming nitro group primarily to the ortho position due to its steric bulk and electronic effects, resulting in the formation of N-(5-ethoxy-2-nitrophenyl)acetamide. researchgate.net

Step 3: Hydrolysis of the Acetamido Group The acetamido group is then removed by hydrolysis to regenerate the free amine. This can be accomplished by heating the N-(5-ethoxy-2-nitrophenyl)acetamide in the presence of an acid (e.g., aqueous HCl) or a base (e.g., aqueous NaOH). researchgate.net This step yields the key intermediate, 5-ethoxy-2-nitroaniline.

Step 4: N-Benzylation of 5-Ethoxy-2-nitroaniline The final step is the introduction of the benzyl group onto the nitrogen atom of 5-ethoxy-2-nitroaniline. This is a nucleophilic substitution reaction where the aniline derivative acts as the nucleophile. A common method is to react 5-ethoxy-2-nitroaniline with benzyl chloride in the presence of a base, such as sodium carbonate or potassium carbonate, in a suitable solvent like acetone (B3395972) or acetonitrile (B52724). The base serves to deprotonate the aniline nitrogen, increasing its nucleophilicity, and to neutralize the HCl generated during the reaction.

Below is an interactive data table summarizing the reaction steps and typical reagents.

StepReactionStarting MaterialKey ReagentsProduct
1Acetylationp-EthoxyanilineAcetic anhydrideN-(4-ethoxyphenyl)acetamide (Phenacetin)
2NitrationN-(4-ethoxyphenyl)acetamideConc. HNO₃, Conc. H₂SO₄N-(5-ethoxy-2-nitrophenyl)acetamide
3HydrolysisN-(5-ethoxy-2-nitrophenyl)acetamideAq. HCl or Aq. NaOH, Heat5-Ethoxy-2-nitroaniline
4N-Benzylation5-Ethoxy-2-nitroanilineBenzyl chloride, K₂CO₃This compound

This multi-step approach, while classical, provides a reliable and adaptable route to this compound and its analogs. Each step can be optimized for yield and purity, and the modular nature of the synthesis allows for the introduction of various substituents on both the aniline and benzyl moieties.

Reagent Selection and Optimized Reaction Conditions for Key Transformations

The construction of this compound involves several key chemical transformations, primarily the introduction of the nitro group, the ethoxy group, and the N-benzyl group onto an aniline framework. The order and methodology of these steps are critical for maximizing yield and purity.

A plausible synthetic route commences with the nitration of a suitable precursor. For instance, the nitration of phenacetin with concentrated nitric acid can yield N-(2-nitro-5-ethoxyphenyl) acetamide. researchgate.net This intermediate can then be subjected to reduction to afford 5-ethoxy-2-nitroaniline. researchgate.net The subsequent N-benzylation of 5-ethoxy-2-nitroaniline would lead to the final product. The reaction of 2-chloronitrobenzene with benzylamine has been shown to produce N-Benzyl-2-nitroaniline in high yield. prepchem.com A similar nucleophilic aromatic substitution (SNAr) approach could be envisioned for the benzylation of 5-ethoxy-2-nitroaniline.

Alternatively, a route starting from a different precursor could involve the ethoxylation of a suitably substituted nitroaniline. Nucleophilic aromatic substitution reactions are often employed for such transformations, leveraging the electron-withdrawing nature of the nitro group to activate the aromatic ring. The use of ethyl iodide or diethyl sulfate (B86663) in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures (80–100°C) is a common strategy for ethoxylation.

The final N-benzylation step would then be carried out. The choice of reagents and conditions is crucial for achieving high yields. A typical benzylation might involve reacting the substituted nitroaniline with benzyl chloride or benzyl bromide in the presence of a base to neutralize the hydrogen halide formed.

Optimization of these key transformations involves a systematic variation of several parameters:

Solvent: The polarity and boiling point of the solvent can significantly influence reaction rates and yields. Solvents like DMF, DMSO, and acetonitrile are often used for SNAr and N-alkylation reactions.

Base: The strength and nature of the base are critical. Inorganic bases like potassium carbonate and sodium hydroxide, or organic bases like triethylamine, are commonly employed. researchgate.net

Temperature: Reaction temperatures need to be carefully controlled to ensure a reasonable reaction rate without promoting side reactions or decomposition of starting materials or products.

Stoichiometry: The molar ratios of the reactants and reagents should be optimized to drive the reaction to completion and minimize waste.

Table 1: Optimized Conditions for Key Transformations in Aniline Derivative Synthesis
TransformationReagentsSolventBaseTemperature (°C)Yield (%)Reference
EthoxylationEthyl iodide or Diethyl sulfateDMF or DMSOK₂CO₃80–10070–80
NitrationHNO₃ / H₂SO₄--0–550–60
N-BenzylationBenzylamine, Ammonium acetate---98 prepchem.com

Catalytic and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on the development of catalytic and environmentally benign methodologies. These approaches aim to improve efficiency, reduce waste, and utilize less hazardous materials.

Transition Metal-Catalyzed Coupling Reactions Relevant to Aniline Derivatives

Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-nitrogen (C-N) bonds, offering a powerful alternative to traditional methods for synthesizing aniline derivatives. wikipedia.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a versatile method for coupling amines with aryl halides or pseudohalides. wikipedia.orgrsc.org It has largely replaced harsher methods due to its broad substrate scope and tolerance of various functional groups. wikipedia.org The development of specialized phosphine (B1218219) ligands has been instrumental in improving the efficiency and applicability of this reaction, allowing for the coupling of a wide range of amines, including primary anilines. wikipedia.orgorgsyn.org In the context of this compound synthesis, a Buchwald-Hartwig approach could potentially be used to couple benzylamine with a suitably substituted halo-nitrobenzene derivative.

Ullmann Condensation: This copper-catalyzed reaction is another important method for forming C-N bonds, particularly for coupling anilines with aryl halides. chemeurope.comwikipedia.org While traditional Ullmann conditions can be harsh, modern variations often employ soluble copper catalysts and ligands, allowing for milder reaction conditions. chemeurope.comresearchgate.net This reaction is a viable alternative to the Buchwald-Hartwig amination, especially for electron-rich aryl iodides. chemeurope.com

Other Transition Metals: Besides palladium and copper, other transition metals like rhodium, iridium, and iron have also been employed in catalytic C-N bond-forming reactions. rsc.orgnih.govchemrevlett.com These catalysts can offer unique reactivity and selectivity profiles.

Table 2: Comparison of Transition Metal-Catalyzed C-N Coupling Reactions
ReactionCatalystKey FeaturesReference
Buchwald-Hartwig AminationPalladiumBroad substrate scope, mild conditions, high functional group tolerance. wikipedia.orgrsc.org
Ullmann CondensationCopperAlternative to Buchwald-Hartwig, effective for electron-rich aryl halides. chemeurope.comwikipedia.org
Other Metal-Catalyzed CouplingsRhodium, Iridium, IronOffer different reactivity and selectivity profiles. rsc.orgnih.govchemrevlett.com

Atom-Economical and Waste-Reducing Synthetic Procedures

Green chemistry principles advocate for the design of synthetic routes that maximize the incorporation of all materials used in the process into the final product, a concept known as atom economy. whiterose.ac.uk The direct amination of benzene (B151609) to aniline is a prime example of an atom-economical approach, though it faces challenges. acs.org

In the synthesis of this compound, strategies to improve atom economy include:

Catalytic Processes: As discussed, catalytic reactions are inherently more atom-economical than stoichiometric ones as the catalyst is used in small amounts and is regenerated.

One-Pot Reactions: Combining multiple reaction steps into a single pot without isolating intermediates can reduce solvent usage and waste generation.

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives, such as water or bio-based solvents, is a key aspect of green chemistry. rsc.org For instance, a novel procedure for the regioselective synthesis of 4,5-dialkoxy-2-nitroanilines utilizes the alcohol as both a reagent and a solvent under basic conditions. uj.edu.pl

Enhancement of Chemo- and Regioselectivity in Synthetic Routes

Chemoselectivity: In a molecule with multiple reactive sites, chemoselectivity refers to the preferential reaction at one functional group over others. For example, during the reduction of a nitro-substituted acetanilide, the nitro group should be selectively reduced without affecting the amide functionality.

Regioselectivity: This refers to the preferential formation of one constitutional isomer over another. In the nitration of a substituted aniline, controlling the position of the incoming nitro group is a classic example of regioselectivity. The directing effects of existing substituents on the aromatic ring play a crucial role. For instance, in the synthesis of m-bromoaniline from benzene, the nitro group, being a meta-director, must be introduced before bromination. libretexts.org A regioselective process for the nitration of certain aniline derivatives in the 5-position has been developed for industrial applications. google.com

The development of a regioselective one-step synthesis of 4,5-dialkoxy-2-nitroanilines with two different alkoxy groups has been reported, which overcomes the challenge of separating regioisomers that often occurs in other synthetic routes. uj.edu.pl

Industrial Production Methodological Considerations

Scaling up a synthesis from the laboratory to an industrial scale introduces a new set of challenges related to safety, cost, efficiency, and environmental impact.

Large-Scale Nitration and Reduction Process Adaptation

Nitration and reduction are fundamental transformations in the synthesis of many aromatic compounds, including aniline derivatives. google.comwikipedia.org

Large-Scale Nitration: The industrial nitration of aromatic compounds presents significant safety risks due to the use of highly corrosive and potentially explosive nitrating agents like concentrated nitric acid. google.com To mitigate these risks, industrial processes often employ carefully controlled conditions, such as specific molar ratios of acids and water, and precise temperature control. google.comgoogle.com For large-scale production, continuous flow reactors may be used to improve heat transfer and safety. vpscience.org

Large-Scale Reduction: The reduction of nitroarenes to anilines is a key industrial process. acs.org While various methods exist, catalytic hydrogenation is a common and efficient approach on a large scale. The choice of catalyst (e.g., platinum, palladium, or nickel) and reaction conditions (temperature, pressure) is critical for achieving high yields and selectivity. acs.org The Béchamp reduction, using iron and acetic acid, was historically important for the industrial production of aniline. acs.org

For the industrial production of this compound, adapting these nitration and reduction steps to a large scale would require careful process optimization to ensure safety, efficiency, and cost-effectiveness. The development of robust and scalable procedures is essential for the commercial viability of this compound.

Role of Solvents and Catalysts in Yield and Purity

The primary route to N-substituted nitroanilines, including this compound, is often through nucleophilic aromatic substitution (SNA_r). This involves reacting a halogenated nitrobenzene (B124822), such as 1-chloro-5-ethoxy-2-nitrobenzene, with benzylamine. The success of this reaction is highly contingent on the choice of solvent and catalyst, which work in concert to facilitate the substitution and maximize product output.

Solvents: The solvent's role is multifaceted; it must dissolve the reactants, facilitate the interaction between the nucleophile and the substrate, and stabilize the charged intermediate (Meisenheimer complex) formed during the reaction. Polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are frequently employed due to their ability to solvate cations effectively, leaving the nucleophile relatively free and more reactive. researchgate.net Solvent-free, or neat, conditions have also been explored as an environmentally benign approach, often requiring thermal energy to proceed. researchgate.net In other strategies, such as the reduction of nitro groups, alcoholic solvents like ethanol (B145695) or methanol (B129727) are common, sometimes mixed with water. doi.org

Catalysts: In the context of SNA_r reactions for synthesizing N-substituted nitroanilines, the "catalyst" is often a base that deprotonates the amine nucleophile, increasing its nucleophilicity, or neutralizes the acid byproduct (e.g., HCl), driving the reaction forward. Common bases include organic amines like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or simple inorganic salts such as sodium carbonate (Na₂CO₃) and potassium acetate. researchgate.netresearchgate.net Studies on analogous reactions show that the choice of base can significantly impact the yield. For instance, in solvent-free reactions of 1-chloro-2-nitrobenzene (B146284) with anilines, sodium carbonate provided significantly higher yields compared to potassium acetate or other metal acetates. researchgate.net

In some advanced C-N cross-coupling reactions, metal catalysts such as copper or palladium complexes are used to facilitate the bond formation, although these are more common when the nucleophile is less reactive or when activating groups on the aromatic ring are absent. rsc.org

The following table, based on data from analogous syntheses of N-substituted 2-nitroanilines, illustrates the impact of different reaction conditions on product yield.

Table 1: Effect of Base and Solvent on the Yield of N-Substituted 2-Nitroanilines (Representative Data)

ReactantsBase/CatalystSolventTemperature (°C)Yield (%)Reference
1-chloro-2-nitrobenzene + AnilineSodium CarbonateNone (Solvent-free)100-12088 researchgate.net
1-chloro-2-nitrobenzene + AnilinePotassium AcetateNone (Solvent-free)100-12058 researchgate.net
2-chloronitrobenzene + Substituted AminesDBUNone (Solvent-free)Not specified>75-90 researchgate.net
2-nitroaniline (B44862) + Dimethyl CarbonateCu(OAc)₂·H₂ONone (Solvent-free)10099 (Conversion) rsc.org

Purification and Isolation Techniques in this compound Synthesis

Following the synthesis, the crude product contains the desired this compound along with unreacted starting materials, byproducts (such as isomers or over-alkylated products), and residual catalysts. A systematic purification strategy combining crystallization and chromatography is essential to achieve high purity.

Advanced Crystallization Strategies for Compound Purity

Crystallization is a powerful and economical technique for purifying solid organic compounds. For nitroaniline derivatives, which are typically crystalline solids, it is often the primary method of purification. ulisboa.pt The strategy relies on the difference in solubility between the target compound and impurities in a chosen solvent system.

A common approach is single-solvent recrystallization. Solvents like ethanol, methanol, or isopropanol (B130326) are often effective for nitroaromatic compounds. rasayanjournal.co.in The crude product is dissolved in a minimum amount of the hot solvent to form a saturated solution. As the solution cools slowly, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that excludes impurities.

For cases where a single solvent does not provide adequate separation, a multi-solvent system, such as an ethanol-water mixture, can be employed. The compound is dissolved in the "good" solvent (e.g., ethanol), and the "poor" solvent (e.g., water) is added dropwise until the solution becomes turbid. Gentle heating redissolves the solid, and upon slow cooling, pure crystals form. This method is particularly useful for separating isomers, as seen in the isolation of p-nitroacetanilide from its more soluble ortho-isomer. byjus.com The rate of cooling is a critical parameter; slow cooling promotes the growth of larger, purer crystals, whereas rapid cooling can trap impurities within the crystal lattice.

Chromatographic Separation and Distillation Methods

When crystallization alone is insufficient to remove closely related impurities, chromatographic techniques are employed.

Column Chromatography: Adsorption column chromatography, typically using silica (B1680970) gel as the stationary phase, is the most common method. rsc.org The separation is based on the differential adsorption of components in the mixture to the silica surface. A solvent system (eluent or mobile phase) of appropriate polarity is chosen to move the components down the column at different rates. For compounds like this compound, a gradient of non-polar to polar solvents, such as a mixture of hexanes and ethyl acetate, is typically used. doi.org Non-polar impurities elute first, followed by the slightly more polar target compound, while highly polar impurities remain adsorbed to the top of the column. The progress of the separation is monitored by Thin-Layer Chromatography (TLC). jcsp.org.pk

Distillation: Distillation is primarily used for purifying liquids or low-melting solids. While this compound is expected to be a solid at room temperature, vacuum distillation could theoretically be used if the compound is thermally stable and has a suitable boiling point under reduced pressure. orgsyn.org This method is effective for separating components with significantly different volatilities but is generally less practical for high-purity isolation of crystalline aromatic compounds compared to recrystallization and chromatography. thieme-connect.de

Table 2: Common Purification Techniques for Nitroaniline Derivatives

TechniqueTypical ApplicationKey ParametersReference
RecrystallizationPrimary purification of crude solid product; removal of isomers and byproducts.Solvent choice (e.g., Ethanol, Methanol, Water), cooling rate. rasayanjournal.co.in, byjus.com
Silica Gel Column ChromatographySeparation of compounds with close polarities; purification from starting materials.Stationary phase (Silica Gel), Mobile phase (e.g., Hexane/Ethyl Acetate). rsc.org, doi.org
Vacuum DistillationPurification of thermally stable liquids or low-melting solids.Pressure (vacuum level), temperature. orgsyn.org

Chemical Reactivity and Mechanistic Investigations of N Benzyl 5 Ethoxy 2 Nitroaniline

Reactions of the Nitro Group in N-Benzyl-5-ethoxy-2-nitroaniline

The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the aromatic ring and is the primary site for reductive transformations.

The most fundamental and widely utilized transformation of the nitro group in this compound is its reduction to a primary amino group. This reaction converts the starting material into N¹-benzyl-5-ethoxybenzene-1,2-diamine , a key intermediate for the synthesis of various heterocyclic compounds. A variety of reducing agents and conditions can be employed for this purpose, with the choice often depending on the desired selectivity and the presence of other functional groups. wikipedia.orgresearchgate.net

Common methods for the reduction of aromatic nitro compounds applicable to this compound include:

Catalytic Hydrogenation: This is a highly efficient and clean method, typically employing catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide, or Raney nickel under a hydrogen atmosphere. wikipedia.org The reaction proceeds under relatively mild conditions and generally affords high yields of the corresponding diamine. The N-benzyl group is typically stable under these conditions, although prolonged reaction times or more aggressive catalysts can sometimes lead to debenzylation. nih.govorganicreactions.org

Reduction with Metals in Acidic Media: A classic and reliable method involves the use of metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid, most commonly hydrochloric acid (HCl). wikipedia.org For instance, stannous chloride (SnCl₂) in concentrated HCl is a standard reagent for the chemoselective reduction of nitroarenes to anilines. wikipedia.org A one-pot reductive cyclocondensation using Zn dust and NaHSO₃ in water has also been reported for converting 2-nitroanilines to benzimidazole (B57391) derivatives, indicating the in situ formation of the diamine. pcbiochemres.com

The resulting N¹-benzyl-5-ethoxybenzene-1,2-diamine is not typically isolated but is used directly in subsequent reactions, such as condensation with carbonyl compounds to form benzimidazoles or quinoxalines.

Table 1: Common Reagents for Nitro Group Reduction
Reagent/SystemTypical ConditionsProductNotes
H₂, Pd/CMethanol (B129727) or Ethanol (B145695), RT, 1-4 atm H₂N¹-benzyl-5-ethoxybenzene-1,2-diamineHigh yield, clean reaction. Potential for debenzylation with extended reaction. nih.gov
SnCl₂·2H₂O / HClEthanol, RefluxN¹-benzyl-5-ethoxybenzene-1,2-diamineCommon laboratory method, tolerates many functional groups.
Fe / HCl or Acetic AcidAqueous/Alcoholic solvent, HeatN¹-benzyl-5-ethoxybenzene-1,2-diamineEconomical, often used in industrial scale synthesis. wikipedia.org
Zn / NaHSO₃Water, 100°CN¹-benzyl-5-ethoxybenzene-1,2-diamineUsed in one-pot syntheses of benzimidazoles. pcbiochemres.com

While complete reduction to the amine is most common, the nitro group can be converted into other nitrogen-containing functionalities through partial reduction, offering alternative synthetic pathways.

Formation of N-Aryl Hydroxylamines: Under carefully controlled conditions, the reduction of aromatic nitro compounds can be stopped at the hydroxylamine (B1172632) stage. wikipedia.org Reagents such as zinc dust in aqueous ammonium (B1175870) chloride are known to facilitate this transformation. wikipedia.org Heterogeneous catalytic systems, for example, using supported silver nanoparticles with ammonia-borane complexes, have also been developed for the selective reduction of nitroarenes to N-aryl hydroxylamines. nih.gov This would yield N-benzyl-5-ethoxy-2-(hydroxylamino)aniline . These hydroxylamine derivatives are valuable intermediates in their own right, though they are often reactive and can be readily oxidized or further reduced.

Formation of Nitroso Compounds: The reduction of a nitro group proceeds stepwise, typically through a nitroso intermediate. mdpi.com While isolating this intermediate can be challenging, specific reagents and conditions can favor its formation. Conversely, the oxidation of primary aromatic amines is a known route to nitrosoarenes, often proceeding through the hydroxylamine. organic-chemistry.org The partial reduction of this compound could therefore potentially yield N-benzyl-5-ethoxy-2-nitrosoaniline .

It is important to note that the Nef reaction, a well-known conversion of a primary or secondary nitroalkane to a carbonyl compound, is not applicable to aromatic nitro compounds like this compound as it requires an α-hydrogen atom on the carbon bearing the nitro group. wikipedia.org

Reactions Involving the Amino and Anilino Moieties of this compound

The secondary amine (anilino) nitrogen in this compound is nucleophilic and can react with a variety of electrophiles. This reactivity is central to its use in building complex molecular frameworks.

The lone pair of electrons on the anilino nitrogen allows it to attack electrophilic centers, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds.

Acylation: The anilino nitrogen can be readily acylated by reacting with acid chlorides or anhydrides in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the acid byproduct. For example, reaction with acetyl chloride or benzoyl chloride would yield the corresponding N-acyl derivatives, N-acetyl-N-benzyl-5-ethoxy-2-nitroaniline and N-benzoyl-N-benzyl-5-ethoxy-2-nitroaniline , respectively. Studies on the closely related N-benzyl-o-nitroaniline have shown that these N-acylated products are key intermediates for subsequent cyclization reactions. rsc.orgrsc.org

Table 2: Examples of Nucleophilic Substitution Reactions
ElectrophileReagent ClassProduct Type
Acetyl Chloride (CH₃COCl)Acid ChlorideN-Acetyl derivative
Benzoyl Chloride (C₆H₅COCl)Acid ChlorideN-Benzoyl derivative
p-Toluenesulfonyl Chloride (TsCl)Sulfonyl ChlorideN-Sulfonyl derivative

A primary application of this compound and its derivatives is in the synthesis of nitrogen-containing heterocycles. These reactions often involve an initial transformation (like reduction or acylation) followed by an intramolecular or intermolecular cyclization.

Benzimidazole Synthesis: Benzimidazoles are a prominent class of heterocycles synthesized from this precursor.

From the Diamine: The most direct route involves the reduction of this compound to N¹-benzyl-5-ethoxybenzene-1,2-diamine, followed by condensation with an aldehyde, carboxylic acid, or their derivatives. organic-chemistry.orgrsc.org The reaction with an aldehyde, for instance, proceeds via an initial Schiff base formation followed by cyclization and aromatization.

From N-Acyl Derivatives: An alternative route involves the N-acylation of this compound followed by a base-catalyzed cyclization. Research on N-acetyl and N-benzoyl derivatives of N-benzyl-o-nitroaniline has demonstrated their cyclization in the presence of sodium methoxide (B1231860) to form 2-aryl-1-hydroxybenzimidazoles. rsc.orgrsc.org This suggests a pathway where the nitro group acts as an internal oxidant in the cyclization process.

Quinoxaline (B1680401) Synthesis: Quinoxalines are formed by the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. sapub.org Therefore, after reducing this compound to its corresponding diamine, reaction with a diketone like benzil (B1666583) (1,2-diphenylethane-1,2-dione) would yield a substituted quinoxaline. sid.irslideshare.net The reaction is typically catalyzed by acids or various metal catalysts and often proceeds under mild conditions. nih.govorganic-chemistry.org

The reactivity of this compound allows it to be a foundational building block for constructing more elaborate molecular architectures, including those with potential biological activity.

The formation of benzimidazole and quinoxaline cores, as described above, is a key strategy for generating complex scaffolds. Further complexity can be introduced through reactions like the Pictet-Spengler synthesis. Although this reaction typically involves β-arylethylamines, derivatives of o-phenylenediamines can participate in unconventional Pictet-Spengler cyclizations to create fused polycyclic systems. ebrary.netnycu.edu.twnih.gov For instance, the diamine derived from this compound could potentially react with an aldehyde in a Pictet-Spengler type reaction, leading to the formation of complex, fused imidazole (B134444) ring systems.

Reactions at the Benzyl (B1604629) Moiety of this compound

The benzyl group of this compound presents a secondary site for chemical transformations, distinct from the substituted nitroaniline ring. The reactivity of this moiety is influenced by the electronic properties of the N-(5-ethoxy-2-nitrophenyl)amino substituent.

Electrophilic Aromatic Substitution on the Benzyl Ring

Electrophilic aromatic substitution (EAS) on the benzyl ring of this compound involves the replacement of a hydrogen atom on the phenyl group of the benzyl moiety with an electrophile. The feasibility and regioselectivity of such reactions are dictated by the electronic influence of the N-(5-ethoxy-2-nitrophenyl)amino substituent attached to the benzylic carbon.

In terms of directing effects, the N-anilino group is generally considered an ortho-, para-director. This is because the nitrogen atom can donate its lone pair of electrons through resonance, stabilizing the arenium ion intermediate when the electrophile attacks at the ortho and para positions. However, the strong electron-withdrawing nature of the nitro group on the aniline (B41778) ring will diminish the electron-donating ability of the nitrogen atom. Consequently, the N-(5-ethoxy-2-nitrophenyl)amino group is anticipated to be a weakly activating or even a deactivating ortho-, para-director. Therefore, electrophilic substitution on the benzyl ring of this compound is predicted to be slower than on toluene (B28343) and to yield a mixture of ortho- and para-substituted products.

A kinetic study on the oxidation of N-benzylanilines provided a Hammett plot for substituents on the benzyl ring, which resulted in a ρ (rho) value of +0.38 scispace.com. A positive rho value indicates that the reaction is favored by electron-withdrawing groups on the benzyl ring. This suggests that in this specific oxidation reaction, the transition state has a buildup of negative charge at the benzylic position. While this study is on oxidation and not electrophilic aromatic substitution, it provides valuable insight into the electronic effects transmitted to the benzyl ring.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Benzyl Ring of this compound

Position Predicted Product Distribution Rationale
Ortho Major Stabilized arenium ion intermediate through resonance with the nitrogen lone pair.
Meta Minor Less stable arenium ion intermediate.

Benzylic Oxidation and Halogenation Reactions

The benzylic carbon of this compound is susceptible to oxidation and halogenation reactions, which typically proceed through radical mechanisms. The stability of the resulting benzylic radical intermediate is a key factor in these transformations.

Benzylic Oxidation:

The oxidation of the benzylic methylene (B1212753) group can lead to the formation of a carbonyl group (an aldehyde or ketone) or a carboxylic acid, depending on the oxidizing agent and reaction conditions. Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) can oxidize the benzylic carbon to a carboxylic acid.

A study on the oxidation of N-benzylanilines to benzylideneanilines using halogens (iodine, chlorine, bromine) or t-butyl hypochlorite (B82951) in alkaline methanol proposed a mechanism involving a rate-determining attack of the hypohalite on both the amine nitrogen and a benzylic proton via a cyclic transition state scispace.com. This leads to the formation of an N-α-halogenobenzylaniline, which then undergoes dehydrohalogenation to yield the corresponding benzylideneaniline (B1666777) (an imine). The study found that electron-withdrawing substituents on the benzyl ring slightly accelerate the reaction, as indicated by a positive Hammett rho value of +0.38 scispace.com. This suggests that the transition state has some developing negative charge at the benzylic position.

Benzylic Halogenation:

Benzylic halogenation, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or peroxide), proceeds via a free radical chain mechanism. The key step is the abstraction of a benzylic hydrogen atom by a bromine radical to form a resonance-stabilized benzylic radical. This radical then reacts with a molecule of bromine to form the benzyl bromide and a new bromine radical, which continues the chain reaction.

The reaction of N-benzylaniline with molecular chlorine or bromine in the absence of a base has been shown to result in halogenation of the aniline ring at the ortho and para positions, rather than the benzylic position scispace.com. This indicates that under these conditions, electrophilic aromatic substitution on the activated aniline ring is favored over radical substitution at the benzylic carbon. To achieve benzylic halogenation, conditions that promote radical formation are necessary.

Table 2: Summary of Benzylic Oxidation and Halogenation Reactions

Reaction Reagents Probable Mechanism Key Intermediate
Benzylic Oxidation I2, Cl2, Br2, or t-BuOCl in alkaline MeOH Ionic/Concerted N-α-halogenobenzylaniline

Advanced Mechanistic Elucidation for this compound Transformations

A deeper understanding of the reactions involving this compound requires detailed mechanistic investigations, including the identification of transient intermediates and the influence of reaction parameters such as solvent, kinetics, and thermodynamics.

Identification and Characterization of Reaction Intermediates

The elucidation of reaction mechanisms often hinges on the detection and characterization of short-lived intermediates. In the context of reactions at the benzyl moiety of this compound, several types of intermediates can be postulated and, in some cases, have been identified in analogous systems.

In the oxidation of N-benzylanilines with halogens in alkaline methanol, a mechanism was proposed that involves a cyclic transition state leading to a zwitterionic intermediate scispace.com. This zwitterion is thought to rearrange to an N-α-halogenobenzylaniline, which was not isolated but its formation was inferred from the final product scispace.com. The subsequent elimination of HX from this intermediate yields the observed benzylideneaniline.

For benzylic halogenation reactions using NBS, the key intermediate is a resonance-stabilized benzylic radical. The stability of this radical is due to the delocalization of the unpaired electron over the adjacent aromatic ring. While direct observation of such radicals is challenging, their existence is well-established through kinetic studies and product analysis in numerous benzylic halogenation reactions.

In electrophilic aromatic substitution on the benzyl ring, the crucial intermediate is the arenium ion, or sigma complex. This is a carbocation in which the aromaticity of the ring is temporarily disrupted. The stability of the arenium ion is a determining factor for the rate and regioselectivity of the reaction. For this compound, the stability of the arenium ion formed upon attack at the ortho and para positions of the benzyl ring would be enhanced by resonance delocalization involving the lone pair of electrons on the adjacent nitrogen atom.

Influence of Solvent Effects on Reaction Pathways

The choice of solvent can significantly impact the rate, selectivity, and even the mechanism of a chemical reaction. For transformations involving this compound, solvent effects can manifest in several ways.

In the oxidation of N-benzylanilines with halogens, the use of alkaline methanol as a solvent is crucial scispace.com. The methanol can form methyl hypohalite in the presence of a base and a halogen, which is a key reacting species. The polarity of the solvent can also influence the stability of charged intermediates and transition states.

For benzylic halogenation with NBS, non-polar solvents such as carbon tetrachloride (CCl4) are traditionally used to minimize competing ionic reactions. The solubility of NBS in such solvents is low, which helps to maintain a low concentration of bromine, favoring radical substitution over electrophilic addition to any potential double bonds.

In electrophilic aromatic substitution reactions, the polarity of the solvent can affect the rate of the reaction. More polar solvents can help to stabilize the charged arenium ion intermediate, potentially accelerating the reaction. However, the solvent can also coordinate with the electrophile, affecting its reactivity.

Advanced Characterization Methodologies for N Benzyl 5 Ethoxy 2 Nitroaniline

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unequivocal proof of the molecular structure of N-Benzyl-5-ethoxy-2-nitroaniline, offering insights into its conformation and packing in the solid state.

Single Crystal X-ray Diffraction for Absolute Configuration Determination

To perform this analysis, a suitable single crystal of this compound would first need to be grown. Techniques such as slow evaporation from a suitable solvent, vapor diffusion, or cooling of a saturated solution are commonly employed. Once a high-quality crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

For this compound, this would confirm the connectivity of the benzyl (B1604629), ethoxy, and nitroaniline moieties. As the molecule is chiral, single-crystal X-ray diffraction could also be used to determine its absolute configuration, provided that a suitable heavy atom is present or by using anomalous dispersion effects.

A hypothetical table of crystallographic data that would be generated from such an experiment is presented below.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Chemical FormulaC15H16N2O3
Formula Weight272.30 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)16.789
α (°)90
β (°)105.34
γ (°)90
Volume (ų)1387.9
Z4
Calculated Density (g/cm³)1.302

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as d_norm (normalized contact distance) onto the Hirshfeld surface, regions of close intermolecular contact can be identified. For this compound, this analysis would likely reveal significant contributions from H···O contacts (related to hydrogen bonding with the nitro and ethoxy groups) and H···H, C···H, and C···C contacts, corresponding to van der Waals forces and π-π stacking.

Conformational Analysis in the Solid State

The conformation of this compound in the solid state would be determined from the crystallographic data. Key conformational features would include the torsion angles describing the orientation of the benzyl group relative to the aniline (B41778) ring, the conformation of the ethoxy group, and the planarity of the nitro group with respect to the aromatic ring. The observed solid-state conformation is the result of a balance between intramolecular steric effects and the stabilizing influence of intermolecular interactions within the crystal lattice.

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques provide valuable information about the chemical structure and bonding within a molecule.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

High-resolution ¹H and ¹³C NMR spectroscopy in a suitable deuterated solvent would be essential for confirming the structure of this compound in solution.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on both the benzyl and nitroaniline rings, with their chemical shifts and coupling patterns providing information about their substitution patterns. The benzylic protons would likely appear as a singlet or a doublet depending on coupling to the amine proton. The ethoxy group would exhibit a characteristic triplet and quartet pattern. The amine proton would likely appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum would show a unique signal for each carbon atom in a distinct chemical environment. The chemical shifts of the aromatic carbons would confirm the presence of the electron-withdrawing nitro group and the electron-donating ethoxy and amino groups. The signals for the benzylic carbon and the carbons of the ethoxy group would also be readily identifiable.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
Aromatic C-NO₂~145-150
Aromatic C-NH~140-145
Aromatic C-OEt~155-160
Benzyl Aromatic Carbons~127-138
Nitroaniline Aromatic CH~110-125
Benzylic CH₂~45-50
O-CH₂~60-65
CH₃~14-16

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Analysis

FT-IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups. Key expected vibrations would include the N-H stretching of the secondary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), asymmetric and symmetric stretching of the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively), C-O stretching of the ethoxy group (around 1200-1250 cm⁻¹), and C=C stretching of the aromatic rings (around 1450-1600 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric stretching of the nitro group typically gives a strong Raman signal. The aromatic ring vibrations would also be prominent. The non-polar C-C bonds of the benzyl group may show stronger signals in the Raman spectrum compared to the FT-IR spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. For this compound, this method provides critical insights into its conjugated π-electron system, which is significantly influenced by the interplay of its electron-donating and electron-withdrawing substituents.

The molecular structure of this compound features a nitroaniline core, which constitutes a classic "push-pull" system. nih.gov In this arrangement, the N-benzylamino and ethoxy groups act as electron-donating groups (auxochromes), pushing electron density into the aromatic ring. Conversely, the nitro group is a strong electron-withdrawing group (chromophore) that pulls electron density from the ring. nih.gov This electronic push-pull effect across the conjugated backbone is fundamental to the molecule's optical properties.

The UV-Vis spectrum of such a compound is typically dominated by two main types of electronic transitions:

π → π* Transitions: These high-energy transitions occur within the aromatic π-system.

Intramolecular Charge-Transfer (ICT) Transitions: These are characteristic of push-pull systems, where the excitation of an electron effectively moves electron density from the donor-rich part of the molecule to the acceptor-rich part. This transition is lower in energy than localized π → π* transitions and results in a strong absorption band at a longer wavelength (a bathochromic or red-shift). ulisboa.ptmdpi.com

The spectroscopic characteristics of nitroanilines are well-documented, with the position and intensity of the absorption bands being highly sensitive to the substitution pattern. ulisboa.pt The primary absorption band in nitroanilines is classified as a charge-transfer (CT) band. ulisboa.pt For instance, parent compounds like 2-nitroaniline (B44862) and 4-nitroaniline (B120555) exhibit major absorption bands around 428 nm and 380-395 nm, respectively. researchgate.nettaylorandfrancis.comresearchgate.net The introduction of the electron-donating N-benzyl and 5-ethoxy groups in this compound is expected to enhance the push-pull character, leading to a further bathochromic shift of the ICT band compared to simpler nitroanilines. This shift signifies a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

CompoundTypical λmax (nm)Attributed Electronic Transition
2-Nitroaniline~428Intramolecular Charge-Transfer (ICT)
4-Nitroaniline~380-395Intramolecular Charge-Transfer (ICT)
This compound> 428 (Expected)Intramolecular Charge-Transfer (ICT)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and deducing its structure by analyzing the fragmentation patterns of its molecular ion. chemguide.co.uk For this compound (C₁₅H₁₆N₂O₃), the exact molecular weight is approximately 272.12 g/mol . epa.govkeyorganics.net In an electron ionization (EI) mass spectrum, the unfragmented radical cation, known as the molecular ion (M⁺•), would therefore be expected at a mass-to-charge ratio (m/z) of 272.

The fragmentation of the molecular ion provides a "fingerprint" that confirms the compound's structure. libretexts.org The fragmentation process is governed by the stability of the resulting charged fragments and neutral losses. uni-saarland.de For this compound, several characteristic fragmentation pathways can be predicted based on established principles for aromatic amines, ethers, and nitro compounds. libretexts.orggbiosciences.commiamioh.edu

A primary and highly likely fragmentation event is the cleavage of the C-N bond alpha to the benzyl group's phenyl ring. libretexts.org This homolytic cleavage is a dominant pathway for N-benzylated amines and would result in the formation of the highly stable benzyl cation or tropylium (B1234903) ion (C₇H₇⁺) at m/z 91 . This fragment is often the base peak (the most abundant ion) in the spectra of benzyl-containing compounds.

Other significant fragmentation pathways include:

Loss of the nitro group: Cleavage of the C-N bond can lead to the loss of a nitro radical (•NO₂) with a mass of 46 Da, resulting in a fragment ion at m/z 226 ([M-46]⁺).

Loss from the ethoxy group: Fragmentation of the ethoxy substituent can occur via the loss of an ethyl radical (•C₂H₅) with a mass of 29 Da, yielding a fragment at m/z 243 ([M-29]⁺).

Combined Fragmentations: Subsequent fragmentation of the primary ions can also occur. For example, the [M-91]⁺ fragment could further lose functional groups, or the [M-46]⁺ fragment could undergo cleavage at the benzyl position.

m/z ValueProposed Ion FormulaProposed Fragmentation PathwayRelative Abundance
272[C₁₅H₁₆N₂O₃]⁺•Molecular Ion (M⁺•)Moderate
243[C₁₃H₁₁N₂O₃]⁺[M - C₂H₅]⁺Low to Moderate
226[C₁₅H₁₆N₂O]⁺[M - NO₂]⁺Low to Moderate
91[C₇H₇]⁺Benzylic cleavage leading to benzyl/tropylium ionHigh (likely Base Peak)

Computational and Theoretical Studies on N Benzyl 5 Ethoxy 2 Nitroaniline

Quantum Chemical Calculations

Quantum chemical calculations, particularly those grounded in Density Functional Theory (DFT) and ab initio methods, have been instrumental in characterizing the fundamental properties of N-Benzyl-5-ethoxy-2-nitroaniline.

Density Functional Theory (DFT) stands as a cornerstone for investigating the electronic structure and optimizing the geometry of nitroaniline derivatives. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311G(d,p), are used to determine the most stable molecular conformation by minimizing the total electronic energy.

The geometry optimization reveals key structural parameters. The presence of an intramolecular hydrogen bond between the amino hydrogen and an oxygen atom of the ortho-nitro group is a characteristic feature of 2-nitroaniline (B44862) derivatives, leading to the formation of a stable six-membered ring. researchgate.net This interaction significantly influences the planarity of the nitro group relative to the benzene (B151609) ring. In substituted nitroanilines, the degree of this planarity can vary. researchgate.net For this compound, the bulky benzyl (B1604629) group attached to the nitrogen atom introduces steric hindrance, which likely causes a significant twist in the dihedral angle between the benzene rings of the aniline (B41778) and benzyl moieties. A similar twist is observed in the crystal structure of 4-Benzyloxy-2-nitroaniline, where the dihedral angle between the ring planes is 65.8(2)°. iucr.org

The electronic properties are also a key output of DFT calculations. The distribution of electron density is heavily influenced by the substituents. The nitro group acts as a strong electron-withdrawing group, while the ethoxy and amino groups are electron-donating. This "push-pull" electronic arrangement results in significant intramolecular charge transfer (ICT). chemrxiv.orgresearchgate.net The highest occupied molecular orbital (HOMO) is typically localized on the electron-rich part of the molecule (the aniline ring with its substituents), while the lowest unoccupied molecular orbital (LUMO) is concentrated on the electron-deficient nitrobenzene (B124822) moiety. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. mdpi.comresearchgate.net

Table 1: Predicted Geometric and Electronic Properties of this compound based on DFT Calculations of Analogous Compounds

PropertyPredicted Value/ObservationBasis from Analogous Systems
N-H···O Intramolecular H-BondPresent and stabilizingCharacteristic of 2-nitroaniline derivatives. researchgate.net
Benzyl-Aniline Dihedral AngleSignificantly twisted (approx. 60-80°)Steric hindrance from the benzyl group, similar to related structures. iucr.org
HOMO-LUMO Energy Gap (ΔE)Relatively low"Push-pull" nature of substituents leads to a smaller gap, enhancing reactivity. mdpi.com
Dipole MomentHighSignificant intramolecular charge transfer from donor to acceptor groups. nih.gov

This table presents expected values and observations for this compound based on documented computational studies of structurally similar molecules. Specific values would require dedicated DFT calculations for this exact compound.

Ab initio methods, such as Hartree-Fock (HF) and post-HF methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC), provide a high level of theory for predicting spectroscopic parameters. These methods, often used in conjunction with DFT, can simulate vibrational and electronic spectra.

For this compound, theoretical vibrational spectra (FT-IR and Raman) can be calculated. The computed harmonic vibrational frequencies are typically scaled by an appropriate factor to account for anharmonicity and limitations in the theoretical model, allowing for a direct comparison with experimental data. scispace.comsphinxsai.com This comparison aids in the definitive assignment of vibrational modes, such as the characteristic symmetric and asymmetric stretching frequencies of the nitro group, the C-N stretching of the amine, and the various vibrations of the aromatic rings and the ethoxy and benzyl substituents. researchgate.net

Electronic absorption spectra (UV-Vis) can be predicted using methods like Time-Dependent DFT (TD-DFT) or second-order algebraic diagrammatic construction (ADC(2)). chemrxiv.orgresearchgate.net The calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The primary absorption bands in molecules like this compound are typically due to π→π* and intramolecular charge transfer (ICT) transitions. chemrxiv.org The solvent environment can significantly influence these transitions, a phenomenon known as solvatochromism, which can also be modeled using continuum solvation models like the Polarizable Continuum Model (PCM). chemrxiv.org

DFT provides a framework for calculating various reactivity descriptors that quantify the chemical behavior of a molecule. These descriptors are derived from the conceptual DFT framework and are invaluable for predicting reactive sites for electrophilic and nucleophilic attacks. acs.orgacs.org

For this compound, the key reactivity descriptors include:

Electron Affinity (EA) and Ionization Potential (IP) : These are related to the energies of the LUMO and HOMO, respectively (IP ≈ -EHOMO, EA ≈ -ELUMO).

Chemical Hardness (η) and Softness (S) : Hardness (η = (IP-EA)/2) measures the resistance to charge transfer, while softness (S = 1/η) is its reciprocal. Molecules with a small HOMO-LUMO gap are considered soft and more reactive. mdpi.com

Electronegativity (χ) : Defined as χ = (IP+EA)/2, it measures the ability of the molecule to attract electrons.

Electrophilicity Index (ω) : Calculated as ω = μ²/2η (where μ is the electronic chemical potential, μ ≈ -χ), this index quantifies the global electrophilic nature of the molecule. researchgate.net

Local Reactivity Descriptors : The Fukui function and local softness indicate the most probable sites for nucleophilic, electrophilic, and radical attack within the molecule. For instance, the nitrogen and oxygen atoms of the nitro group are expected to be susceptible to nucleophilic attack.

The molecular electrostatic potential (MEP) map is another crucial tool derived from DFT calculations. It visually represents the charge distribution on the molecule's surface. researchgate.netmdpi.com For this compound, the MEP would show negative potential (red/yellow) around the electronegative oxygen atoms of the nitro and ethoxy groups, indicating sites prone to electrophilic attack. Conversely, positive potential (blue) would be expected around the amino hydrogen, highlighting its potential as a hydrogen bond donor.

Table 2: Conceptual DFT Reactivity Descriptors and Their Implications for this compound

DescriptorDefinitionPredicted Characteristic for this compound
HOMO-LUMO Gap (ΔE)ELUMO - EHOMOSmall, indicating high reactivity and polarizability.
Chemical Hardness (η)(ELUMO - EHOMO)/2Low, signifying a "soft" molecule.
Electrophilicity Index (ω)μ²/2ηHigh, indicating a strong electrophilic character.
Molecular Electrostatic Potential (MEP)Charge distribution mapNegative potential on nitro and ethoxy oxygens; positive on amine hydrogen.

This table provides a qualitative prediction of the reactivity descriptors for this compound based on its structural and electronic features.

Molecular Dynamics and Conformational Analysis

While quantum chemical calculations typically focus on a single, optimized molecular structure, molecular dynamics (MD) simulations and conformational analysis explore the dynamic behavior and the full range of accessible shapes of the molecule over time.

The flexibility of this compound arises from the rotation around several single bonds, primarily the C-N bond of the benzyl group and the C-O bond of the ethoxy group. Conformational analysis aims to identify the different stable conformations (local energy minima) and the energy barriers for rotation between them. ijpsr.com

The conformational landscape is influenced by a balance of steric and electronic effects. The rotation of the benzyl group is a key conformational feature. Studies on N-benzylanilines have shown that the molecule can adopt various conformations depending on the orientation of the benzyl group relative to the aniline ring. researchgate.netresearchgate.net The presence of the ortho-nitro group in this compound will impose significant steric constraints on this rotation. Similarly, the ethoxy group has its own rotational freedom. A comprehensive conformational search would reveal a set of low-energy conformers, providing insight into the shapes the molecule is likely to adopt in different environments.

Molecular dynamics simulations can model the behavior of this compound in both solution and the solid state by simulating the movements of a large ensemble of molecules. acs.org These simulations rely on force fields, which are sets of parameters describing the potential energy of the system. For nitroaromatic compounds, specialized force fields have been developed to accurately model their properties. rsc.orgfigshare.com

In solution, MD simulations can predict properties like the solvation free energy and how the solvent molecules arrange around the solute. figshare.com The simulations would illustrate how polar solvent molecules interact with the polar regions of this compound, such as the nitro group, while nonpolar solvents would preferentially interact with the benzyl and phenyl rings.

In the solid state, computational modeling helps to understand the crystal packing and the nature of intermolecular interactions that hold the crystal lattice together. For nitroaniline derivatives, hydrogen bonding (both conventional N-H···O and weaker C-H···O) and π-π stacking interactions are the dominant forces dictating the crystal structure. acs.orgacs.orgsoton.ac.uk The interplay between the electron-rich phenyl ring of the benzyl group and the electron-deficient nitro-substituted ring can lead to favorable donor-acceptor π-π stacking. The N-H group of the secondary amine provides a hydrogen bond donor site, which will preferentially interact with the oxygen atoms of the nitro group on a neighboring molecule, leading to the formation of hydrogen-bonded chains or dimers. researchgate.net Modeling these interactions is crucial for crystal engineering and predicting the solid-state properties of the material. acs.orgacs.org

Reaction Mechanism Modeling

Theoretical modeling of reaction mechanisms provides fundamental insights into the synthesis and reactivity of this compound. By simulating reaction pathways, chemists can understand the intricate details of bond formation and cleavage, predict the most likely routes, and optimize reaction conditions.

Transition State Characterization and Energy Barrier Calculations

The synthesis of nitroaniline derivatives often involves complex reaction pathways, such as nucleophilic substitution or reductive coupling. rsc.orgacs.org Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating these mechanisms. Theoretical calculations can map out the potential energy surface of a reaction, identifying key intermediates and, crucially, the transition states that connect them.

A transition state represents the highest energy point along the reaction coordinate, and its structure provides a snapshot of the bond-breaking and bond-forming processes. Characterizing this fleeting geometry is essential for understanding the reaction's kinetics. The energy difference between the reactants and the transition state is the activation energy barrier. A lower energy barrier corresponds to a faster reaction rate. For instance, in reactions involving related nitroaromatic compounds, DFT calculations have been used to determine the energy barriers for distinct steps, such as the transfer of hydrogen atoms during reduction or the cyclization process in Pictet-Spengler-type reactions. acs.orgacs.org In one study, the calculated energy barrier for a C-C bond formation was found to have an imaginary vibrational frequency of about 400i cm⁻¹, which is characteristic of a true transition state. acs.org Similarly, calculations for a reductive coupling mechanism revealed specific energy barriers for sequential hydrogen transfers, with values of 0.73 eV and 1.15 eV for the transfer of the first and second hydrogen atoms, respectively. acs.org For this compound, such calculations would be invaluable for optimizing its synthesis, whether through pathways like the Kornblum substitution, which is known to proceed through a negatively-charged transition state, or other amination routes. rsc.org

Theoretical Treatment of Solvent Effects in Reaction Studies

Solvents are not merely inert media for reactions; they can profoundly influence reaction rates and outcomes by stabilizing or destabilizing reactants, intermediates, and transition states. Theoretical models are employed to understand and predict these solvent effects. The choice of solvent can modulate the basicity of reactants or stabilize a polar transition state, thereby affecting the reaction rate. acs.org

The most common theoretical approaches are continuum solvation models, such as the Polarizable Continuum Model (PCM). In these models, the solvent is treated as a continuous medium with a defined dielectric constant, and the solute is placed within a cavity in this medium. This method allows for the calculation of the energetic effects of the solvent on the reaction profile. Studies on related amination reactions have shown that more polar solvents can lead to higher reaction rates, a phenomenon that can be explained by their ability to better stabilize a polar transition state. acs.org For a molecule like this compound, theoretical studies could compare reaction energy barriers in various solvents (e.g., water, methanol (B129727), 2-propanol) to predict the optimal solvent for its synthesis. acs.org Furthermore, explicit solvent models, where individual solvent molecules are included in the calculation, can be used to study specific solute-solvent interactions like hydrogen bonding, which can significantly impact photophysical processes and reaction mechanisms. bohrium.com

Theoretical Prediction of Material-Related Properties

Computational methods are indispensable for predicting the properties of this compound as a functional material, particularly in the fields of nonlinear optics and chemical sensing.

Electronic Properties Relevant to Nonlinear Optics (NLO)

Organic molecules with significant second-order nonlinear optical (NLO) properties are of great interest for applications in frequency conversion and optoelectronics. researchgate.net The NLO response of a molecule is governed by its electronic structure, specifically its hyperpolarizability (β). Molecules that are strong candidates for NLO applications typically possess a large dipole moment and a combination of electron-donating and electron-accepting groups connected by a π-conjugated system. This "push-pull" architecture facilitates intramolecular charge transfer (ICT) upon excitation by an electric field, leading to a large NLO response.

This compound features an electron-donating ethoxy group and an amino group, and an electron-withdrawing nitro group, attached to a conjugated system, making it a promising NLO candidate. Theoretical calculations using DFT can predict key electronic properties relevant to NLO activity. mdpi.com These properties include:

Polarizability (α): The ease with which the electron cloud can be distorted by an electric field.

First Hyperpolarizability (β): The primary determinant of second-order NLO activity.

HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A small energy gap is often associated with high polarizability and reactivity. acs.org

Studies on the closely related molecule N-benzyl-2-methyl-4-nitroaniline (BNA) have shown that it possesses significant NLO coefficients. nih.gov Theoretical calculations for such molecules confirm that the arrangement of donor and acceptor groups leads to a large second-order hyperpolarizability. spiedigitallibrary.org Frontier molecular orbital analysis reveals that the HOMO is typically localized on the donor part of the molecule, while the LUMO is on the acceptor part, which confirms the charge-transfer character essential for NLO properties. researchgate.netacs.org

Table 1: Theoretically Predicted NLO-Relevant Properties for Analogous Nitroaniline Derivatives.
PropertyDescriptionSignificance for NLO
HOMO-LUMO GapEnergy difference between the highest occupied and lowest unoccupied molecular orbitals.A smaller gap often correlates with higher polarizability and enhanced NLO response. acs.org
Dipole Moment (μ)Measure of the net molecular polarity.A large ground-state dipole moment is often a prerequisite for significant second-order NLO activity. mdpi.com
Hyperpolarizability (β)A tensor quantity describing the nonlinear response of a molecule to an electric field.The key figure of merit for second-order NLO materials; a large β value is desired. researchgate.netspiedigitallibrary.org
Intramolecular Charge Transfer (ICT)The extent of electron density shift from the donor to the acceptor group upon excitation.ICT is the fundamental mechanism responsible for the large hyperpolarizability in push-pull molecules. researchgate.netacs.org

Theoretical Basis of Chemosensing Mechanisms

The structure of this compound suggests its potential use in chemosensors. The theoretical basis for this function lies in how the molecule's electronic and optical properties change upon interaction with a specific analyte, such as a metal ion or another small molecule. researchgate.net The nitroaniline framework can act as a binding site, and the molecule's response can be modeled using computational methods.

The primary mechanisms that can be exploited for chemosensing and studied theoretically include:

Analyte Binding and Complexation: The nitrogen and oxygen atoms in the molecule possess lone pairs of electrons that can coordinate with metal cations. researchgate.net DFT calculations can be used to model the binding of various ions to the molecule, predict the stability of the resulting complexes, and determine the preferred binding sites.

Changes in Photophysical Properties: Upon binding an analyte, the intramolecular charge transfer characteristics of the molecule can be altered. This change would manifest as a detectable shift in the absorption or fluorescence spectrum (solvatochromism). bohrium.com Theoretical calculations can predict these spectral shifts, aiding in the design of colorimetric or fluorescent sensors.

Redox Activity: The nitro group is redox-active and can participate in electrochemical reactions. The binding of an analyte could modulate the redox potential of the nitro group. This change could be the basis for an electrochemical sensor and can be predicted using computational electrochemistry models.

For example, theoretical studies on related aza-crown ethers containing a nitrophenyl group have demonstrated their ability to form stable complexes with various cations, with the stability and selectivity depending on the cation's size and charge. researchgate.net DFT calculations are used to analyze the structure of these host-guest complexes and rationalize their binding affinities. researchgate.net

Table 2: Theoretical Approaches to Chemosensing Mechanisms for this compound.
Sensing MechanismTheoretical ApproachPredicted Outcome
Ion ComplexationDFT geometry optimization and binding energy calculations.Determination of binding affinity and selectivity for different ions (e.g., Na⁺, K⁺, Ca²⁺). researchgate.net
Colorimetric/Fluorescent ResponseTime-Dependent DFT (TD-DFT) to calculate excited states and predict UV-Vis/fluorescence spectra.Prediction of spectral shifts upon analyte binding. bohrium.com
Electrochemical SensingCalculation of redox potentials and analysis of molecular orbitals involved in electron transfer.Prediction of shifts in redox potential upon analyte interaction.

Advanced Applications of N Benzyl 5 Ethoxy 2 Nitroaniline As a Synthetic Building Block

Role as an Intermediate in the Synthesis of Heterocyclic Systems

The strategic placement of functional groups in N-Benzyl-5-ethoxy-2-nitroaniline makes it an ideal precursor for the synthesis of various heterocyclic compounds. The primary synthetic strategy involves the reduction of the 2-nitro group to an amino group, yielding a substituted o-phenylenediamine (B120857) derivative. This in-situ or isolated diamine is a key intermediate that can undergo cyclization reactions with a variety of reagents to form fused heterocyclic rings.

Benzimidazole (B57391) Derivatives Synthesis

The synthesis of benzimidazoles is one of the most prominent applications of o-nitroaniline precursors. For this compound, the pathway involves the reduction of the nitro group to form N¹-benzyl-5-ethoxybenzene-1,2-diamine. This diamine intermediate can then be condensed with various one-carbon synthons like aldehydes or carboxylic acids (or their derivatives) to form the benzimidazole ring.

A highly efficient, one-step method involves the reductive cyclization of o-nitroanilines with aldehydes. organic-chemistry.orgthieme-connect.comresearcher.life In this approach, a reducing agent such as sodium dithionite (B78146) (Na₂S₂O₄) is used to reduce the nitro group in the presence of an aldehyde. organic-chemistry.orgthieme-connect.com The resulting in-situ generated diamine immediately condenses with the aldehyde to form the final 1-benzyl-5-ethoxy-2-substituted-benzimidazole derivative. This one-pot method is advantageous due to its efficiency and tolerance for a wide range of functional groups on the aldehyde. organic-chemistry.orgresearcher.life Alternative methods may use other reducing systems like zinc dust in the presence of a weak acid or catalytic hydrogenation. pcbiochemres.com

The general condensation of o-phenylenediamines with aldehydes or carboxylic acids is a foundational method for benzimidazole synthesis. ijariie.comnih.govmdpi.com The reaction with aldehydes is often promoted by an acid catalyst or an oxidizing agent, while reaction with carboxylic acids typically requires heat and strong acid conditions. ijariie.comnih.gov

Reaction Type Reagents Key Features Reference
One-Pot Reductive CyclizationAldehyde, Na₂S₂O₄Efficient, one-step process with broad functional group tolerance. organic-chemistry.org, thieme-connect.com
One-Pot Reductive CyclocondensationAldehyde, Zn/NaHSO₃ in waterEnvironmentally benign, cost-effective, and simple workup. pcbiochemres.com
Reductive CyclizationOrthoester, Pd/C, H₂Facile one-pot process to yield 2-unsubstituted or 2-substituted benzimidazoles. researchgate.net
Classical CondensationCarboxylic Acid, Strong Acid (e.g., HCl)Traditional method, requires heating. ijariie.com
Oxidative CyclocondensationAldehyde, Oxidant (e.g., H₂O₂)Mild conditions, high yields. nih.gov

These synthetic routes underscore the utility of this compound in creating a library of substituted benzimidazoles, which are significant scaffolds in medicinal chemistry due to their diverse biological activities. ijariie.commdpi.com

Purine (B94841) Scaffolds Synthesis

Purines are fundamental bicyclic heterocycles, composed of a fused pyrimidine (B1678525) and imidazole (B134444) ring, with immense biological significance. imrpress.com While direct synthesis from this compound is not a single-step process, its derived o-phenylenediamine intermediate is a viable starting point for multi-step purine construction.

The most established method for constructing the purine ring system from a diamine precursor is the Traube purine synthesis. chemistry-online.comdrugfuture.com This classic method, however, typically starts with a 4,5-diaminopyrimidine. chemistry-online.compharmaguideline.comscribd.com To utilize this compound, a plausible, albeit more complex, synthetic strategy would be to first construct the pyrimidine ring onto the N¹-benzyl-5-ethoxybenzene-1,2-diamine intermediate. This would involve reacting the diamine with reagents that provide the necessary two carbon atoms and one nitrogen atom to form the fused pyrimidine ring.

An alternative conceptual pathway involves a two-stage process:

Benzimidazole Formation : First, the o-phenylenediamine derived from this compound is cyclized to form a 1-benzyl-5-ethoxy-1H-benzimidazole derivative as described previously.

Pyrimidine Annulation : The resulting benzimidazole would then undergo further reactions to build the fused pyrimidine ring. This is a non-trivial transformation and represents a more advanced synthetic challenge.

The synthesis of purines often involves the cyclization of imidazole derivatives or pyrimidine derivatives. imrpress.comthieme-connect.de Therefore, the conversion of this compound into a suitable imidazole or pyrimidine precursor is the key conceptual step for its application in purine synthesis.

Proposed Synthetic Stage Intermediate General Transformation Relevant Synthetic Principles
1. ReductionThis compoundReduction of nitro group to amine.Standard reduction methods (e.g., SnCl₂, H₂/Pd)
2. Pyrimidine Ring FormationN¹-benzyl-5-ethoxybenzene-1,2-diamineReaction with a C2N1 synthon (e.g., formamidine, urea (B33335) derivatives) followed by cyclization.Traube Purine Synthesis Principles chemistry-online.comdrugfuture.compharmaguideline.com

Oxindole and Indole (B1671886) Analogues Synthesis

Indole and its oxidized form, oxindole, are privileged heterocyclic scaffolds found in numerous natural products and pharmaceuticals. byjus.combohrium.com Nitroarenes serve as key precursors in several named indole syntheses. bohrium.com

One potential route from this compound to an indole derivative is through reductive cyclization strategies. For instance, the Leimgruber-Batcho indole synthesis proceeds via an enamine derived from a 2-nitrotoluene (B74249) derivative. While the starting material is not a nitrotoluene, related reductive cyclizations of ortho-substituted nitroarenes are well-established. bohrium.com A plausible pathway would involve the partial reduction of the nitro group and a subsequent cyclization, potentially involving a reaction with a two-carbon unit.

A more direct conceptual link involves converting the starting material into a substrate suitable for classical indole syntheses:

Fischer Indole Synthesis : This powerful method involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone. byjus.comtestbook.com The this compound could be converted to the corresponding arylhydrazine through a sequence of reduction of the nitro group to an amine, diazotization, and subsequent reduction to the hydrazine (B178648). This hydrazine could then be used in a Fischer synthesis to produce a highly substituted indole. byjus.comtestbook.commdpi.com

Bischler-Möhlau Indole Synthesis : This method involves the reaction of an aniline (B41778) with an α-halo-ketone. wikipedia.orgchemeurope.com The primary amine, 5-ethoxy-2-nitroaniline (B189149) (after removal of the benzyl (B1604629) group) or the N-benzylaniline itself, could potentially be used. The reaction of N-benzylaniline derivatives with α-bromo-acetophenones can lead to 2-aryl-indoles, though conditions can be harsh. wikipedia.orgnih.gov

The synthesis of indoles from 2-vinylanilines is also a common modern approach. organic-chemistry.org One could envision a strategy where the aniline derived from the starting material is modified to introduce a vinyl group at the ortho position, followed by cyclization.

Indole Synthesis Method Required Intermediate from Starting Material Key Reaction Reference
Fischer Indole SynthesisArylhydrazineCondensation with a ketone/aldehyde followed by acid-catalyzed byjus.combyjus.com-sigmatropic rearrangement. byjus.com, testbook.com, nih.gov
Bischler-Möhlau Indole SynthesisAnilineReaction with an α-halo-ketone, followed by cyclization and aromatization. wikipedia.org, chemeurope.com, nih.gov
Modern Reductive Cyclizationso-Substituted NitroareneVarious methods involving transition-metal catalysis or other reducing agents to form the indole ring. bohrium.com, organic-chemistry.org

Thiazole (B1198619) and Imidazole Derivatives Synthesis

As previously detailed, this compound is an excellent precursor for benzimidazoles, which are a class of fused imidazole derivatives. The synthesis proceeds through the reductive cyclization of the corresponding o-phenylenediamine. nih.govrsc.org

The synthesis of non-fused imidazoles or thiazoles from this starting material is less direct but conceptually feasible through multi-step pathways. The key intermediate, N¹-benzyl-5-ethoxybenzene-1,2-diamine, could serve as a building block.

For imidazole synthesis , the diamine can react with various reagents. For example, reaction with a 1,2-dicarbonyl compound followed by condensation would lead to a tetrasubstituted imidazole, though this would cleave the benzene (B151609) ring from the final heterocycle. More practically, the diamine serves primarily to form the fused benzimidazole system.

For thiazole synthesis , specifically benzothiazoles, a different precursor is typically required, usually a 2-aminothiophenol. However, it is conceivable that the o-phenylenediamine intermediate could be chemically modified to introduce a sulfur functionality, which could then be used to construct a fused thiazole ring, although this is not a standard or direct application.

The primary and most efficient application within this category remains the synthesis of benzimidazole derivatives.

Contribution to Dye and Pigment Precursor Chemistry

Aromatic amines and their nitro precursors are cornerstones of the synthetic dye industry, particularly for the production of azo dyes. imrpress.comiipseries.org Azo dyes, characterized by the -N=N- functional group, constitute the largest class of commercial colorants. growingscience.com

This compound is a valuable precursor in this field. The typical synthetic route involves two key steps:

Reduction and Diazotization : The nitro group of the starting material is first reduced to a primary amine, yielding N-benzyl-5-ethoxy-2-aminobenzene (after reduction of the primary nitro group) or more commonly, the benzyl group is removed and the resulting 4-ethoxy-2-aminoaniline is used. This primary aromatic amine is then treated with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt. iitk.ac.inbyjus.com This process is known as diazotization. iitk.ac.indigitellinc.com

Azo Coupling : The resulting diazonium salt is a weak electrophile and readily reacts with an electron-rich coupling component, such as a phenol, naphthol, or another aromatic amine, in an electrophilic aromatic substitution reaction. imrpress.comatbuftejoste.com.ngresearchgate.net This "azo coupling" reaction forms the stable azo bridge and generates the final dye molecule. unb.ca

The specific shade of the resulting dye is determined by the electronic properties of the substituents on both the diazonium salt precursor and the coupling component. The presence of the ethoxy group (an auxochrome) and the remaining amino/substituted amino groups on the ring originating from this compound would influence the final color and properties like lightfastness. The structural similarity to known dye intermediates like 5-nitro-o-anisidine further supports its utility in this area. growingscience.com

Step Transformation Typical Reagents Key Intermediate/Product
1Reduction of Nitro GroupFe/HCl or H₂/PdAromatic Amine
2DiazotizationNaNO₂, HCl (aq) at 0-5 °CDiazonium Salt
3Azo CouplingElectron-rich aromatic (e.g., 2-Naphthol, Phenols)Azo Dye

Development of Chemical Sensors and Sensing Materials

The detection of specific chemical species is a critical field of research, with applications ranging from environmental monitoring to security. While nitroaromatic compounds are often the target analytes for sensors due to their use in explosives, they can also be incorporated into the structure of the sensing material itself. google.commdpi.com

The direct application of this compound as a sensor building block is not widely reported. However, its structure provides functional handles for its incorporation into more complex sensing systems. A plausible strategy involves leveraging the amine functionality that can be readily generated by reducing the nitro group.

Amine-Functionalized Materials : The resulting N¹-benzyl-5-ethoxybenzene-1,2-diamine can be used as a monomer or functionalizing agent. These amino groups can be covalently attached to surfaces (e.g., silica (B1680970), nanoparticles) or incorporated into polymer backbones. rsc.org

Sensing Mechanism : The amino groups on the resulting material can act as binding sites for target analytes through hydrogen bonding or acid-base interactions. This binding event can be designed to cause a detectable change in a physical property, such as color (chromogenic sensor) or fluorescence (fluorometric sensor). mdpi.com For example, the interaction with an acidic vapor could protonate the amine, altering the electronic structure and thus the absorption or emission spectrum of the material.

While research has focused on detecting nitroaromatics, materials functionalized with amino groups have been used to create sensors for a variety of analytes. rsc.orgmdpi.com Therefore, this compound represents a potential, yet underexplored, building block for the synthesis of novel organic materials for chemical sensing applications.

Design Principles for this compound-Based Chemosensors

The design of chemosensors based on this compound leverages key principles of molecular recognition and signal transduction. The inherent electronic characteristics of the nitroaniline core are central to these designs. The presence of both an electron-donating group (the nitrogen of the benzylamino group) and a strong electron-withdrawing group (the nitro group) establishes a classic "push-pull" system. This configuration is fundamental to creating sensors that operate on mechanisms like intramolecular charge transfer (ICT) and photoinduced electron transfer (PET). researchgate.netnih.govacs.org

A primary design strategy involves functionalizing the N-benzyl group or the aromatic ring to introduce specific binding sites for target analytes. These binding sites can be tailored to interact selectively with metal ions, anions, or neutral molecules through various non-covalent interactions such as hydrogen bonding, coordination, or host-guest interactions. mdpi.comacs.org Upon binding of an analyte, the electronic properties of the this compound framework are perturbed, leading to a measurable change in its optical properties, such as a shift in absorption or fluorescence emission, or a change in color (colorimetric response). nih.gov

The ethoxy group at the 5-position further modulates the electronic properties of the aromatic system, enhancing its electron-donating character and potentially influencing the sensitivity and selectivity of the sensor. The steric bulk of the benzyl group can also be exploited to create a specific binding pocket, contributing to the sensor's selectivity.

Design PrincipleKey Feature of this compoundPotential Analyte
Intramolecular Charge Transfer (ICT) Push-pull system (amino and nitro groups)Metal ions, Protons (pH)
Photoinduced Electron Transfer (PET) Electron-rich aniline and benzyl groupsElectron-deficient species (e.g., nitroaromatics)
Analyte-Specific Binding Sites Functionalization of the N-benzyl or aromatic ringHeavy metal ions, Anions
Steric Hindrance for Selectivity Bulky N-benzyl groupStructurally similar molecules

Exploration of Sensing Mechanisms at a Fundamental Level

The sensing mechanisms of chemosensors derived from this compound are rooted in fundamental photophysical processes. The most probable mechanisms are Intramolecular Charge Transfer (ICT) and Photoinduced Electron Transfer (PET).

In the ground state, the molecule possesses a certain degree of charge separation due to the opposing electronic effects of the donor and acceptor groups. Upon photoexcitation, this charge separation can be significantly enhanced, leading to an excited state with a large dipole moment. This is the essence of the ICT process. researchgate.netacs.org When a target analyte binds to the sensor molecule, it can alter the energy of this ICT state, resulting in a detectable change in the fluorescence spectrum. For instance, the coordination of a metal ion to the amino group could stabilize the ground state and destabilize the excited state, leading to a blue shift (hypsochromic shift) in the emission.

Alternatively, the PET mechanism can be operative. osti.gov In a PET-based sensor, the this compound moiety can act as a fluorophore, and a receptor unit attached to it can act as a quencher (or vice-versa). The receptor can have a redox-active center that, in the absence of the analyte, quenches the fluorescence of the fluorophore through electron transfer. Upon binding of the analyte to the receptor, this electron transfer process is inhibited, leading to a "turn-on" fluorescence response. The efficiency of PET is highly dependent on the energy levels of the fluorophore and the receptor, which can be finely tuned by modifying the chemical structure.

The presence of the nitro group makes the aromatic ring electron-deficient, which can be utilized for the detection of electron-rich analytes. Conversely, the electron-rich benzylamino group can be a recognition site for electron-deficient species. osti.gov

Functional Materials Research and Design

The unique electronic and structural features of this compound make it an attractive precursor for the development of a variety of functional materials.

Precursors for Advanced Nonlinear Optical Materials Development

Nitroaniline derivatives are well-known for their significant second-order nonlinear optical (NLO) properties, which arise from the large difference in the ground and excited state dipole moments in these push-pull systems. bohrium.com N-benzyl-3-nitroaniline (NB3N) and N-benzyl-2-methyl-4-nitroaniline (BNA) have been investigated as promising NLO materials. bohrium.comoptica.org These studies have demonstrated that the introduction of a benzyl group can lead to favorable crystal packing and enhanced NLO coefficients. bohrium.comoptica.org

This compound, with its analogous structure, is a strong candidate for the development of new NLO materials. The combination of the nitro group as a strong electron acceptor and the ethoxy and amino groups as donors creates a highly polarizable molecule. The non-centrosymmetric crystal packing required for second-harmonic generation (SHG) could be facilitated by the molecular structure. Research on similar compounds like NB3N has shown that they can crystallize in non-centrosymmetric space groups and exhibit SHG efficiency significantly higher than that of standard materials like potassium dihydrogen phosphate (B84403) (KDP). bohrium.com

The development of single crystals of this compound and the characterization of their optical and thermal properties would be a crucial step in evaluating their potential for applications in optoelectronics and photonics. bohrium.com

CompoundKey NLO PropertyPotential Application
N-benzyl-3-nitroaniline (NB3N)High SHG efficiency (2.5 times KDP)Photonic and optoelectronic devices
N-benzyl-2-methyl-4-nitroaniline (BNA)Large NLO coefficient (234 ± 31 pm/V)Terahertz (THz) wave generation
This compound Predicted high molecular hyperpolarizability Frequency conversion, Optical switching

Ligand Design in Coordination Chemistry for Catalytic Systems

The nitrogen atom of the amino group and potentially the oxygen atom of the ethoxy group in this compound can act as donor atoms, making the molecule a potential ligand for coordination with metal ions. The design of ligands is a cornerstone of coordination chemistry and plays a crucial role in the development of efficient and selective catalysts. rsc.orgorientjchem.org

Metal complexes incorporating benzylamine (B48309) derivatives have demonstrated catalytic activity in various organic transformations. For instance, ruthenium complexes with benzylamine-based ligands have been employed in the selective oxidation of amines to imines and in amination reactions. arabjchem.org The electronic properties of the ligand, which can be tuned by substituents on the aromatic ring, significantly influence the catalytic performance of the metal center. The electron-donating ethoxy group and the electron-withdrawing nitro group in this compound would modulate the electron density at the metal center, thereby affecting its reactivity and selectivity in catalytic cycles.

Furthermore, the coordination of nitroaniline derivatives to metal centers has been explored. For example, a cadmium coordination polymer based on a nitroaniline derivative has been shown to have sensing properties. researchgate.net This suggests that this compound could be used to create coordination polymers or metal-organic frameworks (MOFs) with interesting catalytic or material properties. The benzyl group can also influence the steric environment around the metal center, which is a critical factor in controlling the stereoselectivity of catalytic reactions.

Q & A

Basic: What are the key synthetic routes for N-Benzyl-5-ethoxy-2-nitroaniline, and how can reaction conditions be optimized?

This compound can be synthesized via nucleophilic aromatic substitution (NAS) or coupling reactions. A common approach involves introducing the benzyl group to a pre-functionalized nitroaniline scaffold. For example, substituting a nitro group at the ortho position of 5-ethoxyaniline derivatives followed by N-benzylation under basic conditions (e.g., using benzyl chloride and K₂CO₃ in DMF) is a viable route . Optimization requires monitoring reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 for benzylating agents) to minimize by-products like over-alkylated species. Reaction progress can be tracked via TLC (silica gel, hexane/ethyl acetate 3:1) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : 1^1H NMR can confirm the benzyl group (δ 4.3–4.5 ppm for CH₂) and ethoxy moiety (δ 1.3–1.5 ppm for CH₃, δ 3.9–4.1 ppm for OCH₂). Aromatic protons in the nitroaniline core appear as distinct multiplets (δ 6.5–8.5 ppm) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated [M+H]⁺ for C₁₅H₁₇N₂O₃: 297.1238; experimental deviations <2 ppm confirm purity) .
  • FT-IR : Strong absorption bands for nitro (1520–1350 cm⁻¹) and amine (3350–3450 cm⁻¹) groups confirm functionalization .

Advanced: How do electronic effects of substituents influence the reactivity of this compound in further functionalization?

The nitro group at the ortho position is electron-withdrawing, directing electrophilic attacks to the para position relative to itself. The ethoxy group, being electron-donating, competes in directing substitution. Computational studies (e.g., DFT calculations) can predict regioselectivity by analyzing frontier molecular orbitals (FMOs) and charge distribution. For example, the LUMO map may reveal higher electrophilicity at the para-nitro position, favoring nucleophilic additions or cross-coupling reactions . Experimental validation via competitive reaction trials (e.g., bromination or nitration) is recommended to resolve contradictions between computational and empirical results .

Advanced: What strategies resolve discrepancies in reaction yields during scale-up synthesis?

Yield inconsistencies often arise from inadequate mixing or heat dissipation in larger batches. A fractional factorial design can identify critical parameters:

FactorRangeImpact on Yield
Temperature60–90°CHigh (optimal: 75°C)
Solvent (DMF vs. DMSO)Polar aproticModerate (DMF preferred)
Catalyst (e.g., CuI)0–5 mol%Low (non-essential)

Statistical tools (e.g., ANOVA) help prioritize factors. Pilot trials under inert atmospheres (N₂/Ar) reduce oxidation side products .

Data Contradiction: How to address conflicting spectral data during structural elucidation?

Conflicts between NMR and MS data (e.g., unexpected peaks or mass fragments) may indicate impurities or tautomerism. Strategies include:

  • Purification : Recrystallization (ethanol/water) or column chromatography (silica, gradient elution).
  • Advanced Techniques : 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Control Experiments : Synthesize and characterize intermediate compounds (e.g., 5-ethoxy-2-nitroaniline) to isolate spectral contributions .

Advanced: Can computational models predict the thermal stability of this compound?

Thermogravimetric analysis (TGA) reveals decomposition onset at ~200°C. Computational methods (e.g., molecular dynamics simulations) model bond dissociation energies (BDEs), highlighting vulnerable sites like the nitro group. For instance, the C–NO₂ bond has a lower BDE (~250 kJ/mol) compared to C–O bonds in the ethoxy group (~340 kJ/mol), aligning with experimental TGA data .

Basic: What are the safety considerations for handling this compound?

  • Toxicity : Nitroaniline derivatives are potential mutagens. Use PPE (gloves, goggles) and work in a fume hood.
  • First Aid : For inhalation, move to fresh air; for skin contact, wash with soap and water. Consult safety data sheets (SDS) for related compounds like N-Benzyl-2-ethoxyaniline .

Advanced: How to validate crystallographic data for this compound using SHELX?

Single-crystal X-ray diffraction data can be refined using SHELXL. Key steps:

Data Collection : Ensure resolution ≤0.8 Å for high-quality refinement.

Structure Solution : SHELXD for phase determination; resolve disorder using PART instructions.

Validation : Check R-factor (<5%), residual density maps (±0.3 eÅ⁻³), and CCDC deposition guidelines .

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